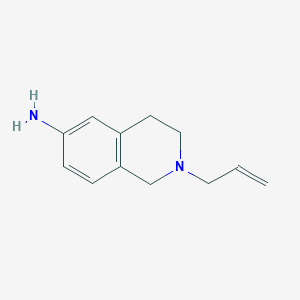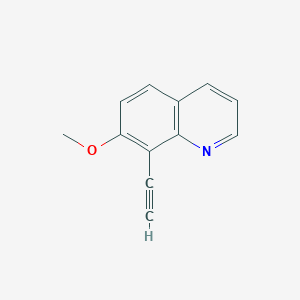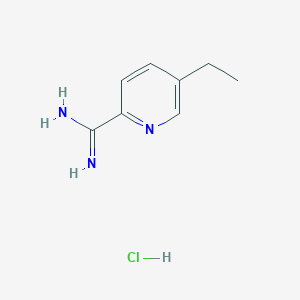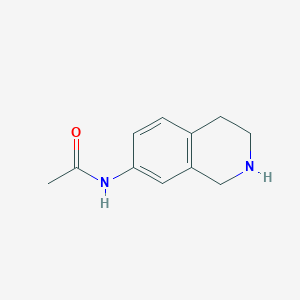
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core with a tetrahydro modification and a propenyl group attached at the second position.
準備方法
The synthesis of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the propenyl group. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures. Industrial production methods may involve catalytic hydrogenation processes to achieve the desired tetrahydroisoquinoline structure.
化学反応の分析
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: The propenyl group can undergo electrophilic substitution reactions, leading to various substituted isoquinoline derivatives. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline compounds, and various substituted isoquinoline derivatives.
科学的研究の応用
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the propenyl group and has different biological activities.
6-Isoquinolinamine, 1,2,3,4-tetrahydro-7-methoxy-2-methyl-: Contains a methoxy and methyl group, leading to different chemical properties and applications.
4-Ethyl-1,2,3,4-tetrahydro-2-(2-propenyl)-isoquinoline: Has an ethyl group instead of a hydrogen at the fourth position, resulting in distinct reactivity and uses.
The uniqueness of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- lies in its specific structural features and the resulting chemical and biological properties.
特性
CAS番号 |
653604-86-5 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
2-prop-2-enyl-3,4-dihydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-14-7-5-10-8-12(13)4-3-11(10)9-14/h2-4,8H,1,5-7,9,13H2 |
InChIキー |
VPFQVSORVQNFIV-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC2=C(C1)C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)

![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)


